molecular formula C7H13NO2 B2357370 N-methyl-N-(oxolan-3-yl)acetamide CAS No. 1545117-00-7

N-methyl-N-(oxolan-3-yl)acetamide

Cat. No.: B2357370
CAS No.: 1545117-00-7
M. Wt: 143.186
InChI Key: CDXKVRHIBKFDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(oxolan-3-yl)acetamide is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is also known by its IUPAC name, N-methyl-N-(tetrahydrofuran-3-yl)acetamide . This compound is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an acetamide group.

Preparation Methods

The synthesis of N-methyl-N-(oxolan-3-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of N-methylacetamide with 3-hydroxytetrahydrofuran under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

N-methyl-N-(oxolan-3-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-methyl-N-(oxolan-3-yl)acetamide has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-methyl-N-(oxolan-3-yl)acetamide can be compared with other similar compounds, such as:

    N-methylacetamide: Lacks the tetrahydrofuran ring, making it less complex.

    N-(oxolan-3-yl)acetamide: Lacks the methyl group on the nitrogen atom.

    N-methyl-N-(tetrahydrofuran-2-yl)acetamide: Has a different position of the tetrahydrofuran ring attachment.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-methyl-N-(oxolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8(2)7-3-4-10-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXKVRHIBKFDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.